Product packaging for 1-methyl-1H-indole-3-carboximidamide(Cat. No.:CAS No. 730237-52-2)

1-methyl-1H-indole-3-carboximidamide

Cat. No.: B1628387
CAS No.: 730237-52-2
M. Wt: 173.21 g/mol
InChI Key: JTILKDPVZUCLCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-1H-indole-3-carboximidamide (CAS 764600-87-5) is a chemical compound with the molecular formula C10H11N3 and a molecular weight of 173.21 g/mol . This molecule features an indole moiety, a privileged structure in medicinal chemistry known for its widespread presence in biologically active compounds and its ability to enhance pharmacological properties . The compound should be stored sealed in a dry environment at 2-8°C to maintain stability . While specific biological data for this compound is not fully established, research on analogous indole-3-carboxamide and pseudo-peptide derivatives highlights the significant research value of this structural class. Studies have shown that molecules incorporating the indole moiety can exhibit potent dose-dependent cytotoxicity against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231), with efficacy on par with standard chemotherapeutic agents . Furthermore, such indole-based pseudo-peptides are investigated as potential antibiotic resistance breakers , as they may exert antimicrobial activity by enhancing the permeability of pathogenic cell membranes, a mechanism that makes it difficult for resistant strains to emerge . The carboximidamide functional group is a key pharmacophore that can be utilized in the synthesis of more complex molecules for probing biological pathways and developing new therapeutic agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N3 B1628387 1-methyl-1H-indole-3-carboximidamide CAS No. 730237-52-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

730237-52-2

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

1-methylindole-3-carboximidamide

InChI

InChI=1S/C10H11N3/c1-13-6-8(10(11)12)7-4-2-3-5-9(7)13/h2-6H,1H3,(H3,11,12)

InChI Key

JTILKDPVZUCLCX-UHFFFAOYSA-N

SMILES

CN1C=C(C2=CC=CC=C21)C(=N)N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=N)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 Methyl 1h Indole 3 Carboximidamide

General Synthetic Strategies for 1-methyl-1H-indole-3-carboximidamide and its Precursors

The primary route to this compound involves a multi-step process starting from the corresponding indole-3-carbaldehyde. This strategy hinges on the formation of a nitrile intermediate, which is then converted to the target carboximidamide.

Synthesis of 1-methyl-1H-indole-3-carbonitriles

The synthesis of 1-methyl-1H-indole-3-carbonitrile is a crucial first step. A common and efficient method involves the N-methylation of 1H-indole-3-carbaldehyde, followed by conversion of the aldehyde to a nitrile.

The methylation of the indole (B1671886) nitrogen can be achieved using a variety of methylating agents. For instance, reacting 1H-indole-3-carbaldehyde with methyl iodide in the presence of a base like anhydrous potassium carbonate (K₂CO₃) in a suitable solvent system such as acetonitrile (B52724) (CH₃CN) and dimethylformamide (DMF) provides 1-methyl-1H-indole-3-carbaldehyde in high yield. One reported procedure involves heating the reaction mixture to reflux for several hours to ensure complete conversion acs.org.

Once the N-methylated aldehyde is obtained, it can be converted to the corresponding nitrile. A standard method for this transformation is the reaction with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) and a dehydrating agent. For example, heating the aldehyde with hydroxylamine hydrochloride in the presence of a base can yield the oxime, which is then dehydrated to the nitrile.

PrecursorReagentsConditionsProductYield
1H-indole-3-carbaldehyde1. CH₃I, K₂CO₃, CH₃CN/DMFReflux, 16 h1-methyl-1H-indole-3-carbaldehyde87% acs.org
1-methyl-1H-indole-3-carbaldehydeNH₂OH·HCl, Dehydrating AgentVaries1-methyl-1H-indole-3-carbonitrile-

Hydroxylamine-Mediated Conversion to N′-hydroxy-1-methyl-1H-indole-3-carboximidamides

The conversion of the 1-methyl-1H-indole-3-carbonitrile to the corresponding N'-hydroxycarboximidamide is a key step toward obtaining the final amidine. This transformation is typically achieved by reacting the nitrile with hydroxylamine. The reaction involves the nucleophilic addition of hydroxylamine to the nitrile carbon.

N-hydroxyindoles can be synthesized through various methods, including the base-mediated cyclization of 2-nitrostyrenes nih.gov. A straightforward approach for the formation of N'-hydroxy-1-methyl-1H-indole-3-carboximidamide involves treating the nitrile with an aqueous solution of hydroxylamine. The reaction conditions, such as temperature and solvent, can be optimized to improve the yield and purity of the product.

Optimized Reaction Conditions and Synthetic Yield Enhancements

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. For the initial nitrile synthesis, microwave-assisted organic synthesis (MAOS) has been shown to be an effective technique for accelerating reactions and improving yields in the synthesis of indole derivatives mdpi.com.

For the conversion of the nitrile to the amidine, the Pinner reaction is a classical method. This reaction involves treating the nitrile with an alcohol in the presence of a strong acid like hydrogen chloride to form an imidate salt (Pinner salt) nih.govresearchgate.net. This intermediate can then be reacted with ammonia (B1221849) or an amine to furnish the desired amidine nih.govresearchgate.netnih.gov. The choice of Lewis acid and reaction solvent can significantly impact the outcome of the Pinner reaction beilstein-journals.org. For instance, trimethylsilyl (B98337) triflate has been reported as an effective Lewis acid for this transformation beilstein-journals.org.

Reaction StepReagents & ConditionsPotential for Optimization
Nitrile FormationConventional heating vs. Microwave irradiationMicrowave heating can reduce reaction times and improve yields.
Amidine Formation (Pinner)Choice of acid catalyst (e.g., HCl, Lewis acids), solvent, and temperatureScreening different Lewis acids and optimizing the reaction temperature can enhance yield and selectivity.

Regiochemical Control and Specificity in this compound Synthesis

The inherent reactivity of the indole nucleus presents a challenge in achieving regioselective functionalization. The C3 position is the most nucleophilic and typically the most reactive site for electrophilic substitution. However, once the C3 position is occupied by the carboximidamide group, further functionalization will be directed to other positions on the indole ring.

Controlling the regioselectivity of subsequent reactions on the this compound scaffold is crucial for generating a diverse range of analogues. The electronic properties of the existing substituents and the choice of directing groups play a pivotal role in determining the site of further modification researchgate.netmdpi.com. For instance, the use of specific ligands in transition-metal-catalyzed reactions can switch the regioselectivity between the C2 and C3 positions researchgate.net.

Advanced Derivatization Approaches for this compound Analogues

The development of advanced derivatization methods allows for the synthesis of a wide array of this compound analogues with potentially enhanced biological activities. These methods often involve the functionalization of the indole heterocycle at various positions.

Functionalization of the Indole Heterocycle

The indole ring can be functionalized at several positions, including C2, C4, C5, C6, and C7, to introduce a variety of substituents.

C2-Functionalization: Direct C2-alkylation of indoles can be achieved through photochemical methods beilstein-journals.org. Catalyst-controlled site-selective C-H functionalization of 3-carboxamide indoles allows for the introduction of substituents at the C2 position nih.gov.

C4-Halogenation: The C4 position of the indole ring can be halogenated using palladium catalysis with a removable directing group acs.org. Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the late-stage diversification of indoles at the C4 position nih.gov.

C5-Nitration: Regioselective C5 nitration of N-protected indolines can be achieved using ferric nitrate (B79036) under mild conditions researchgate.net. A domino aza-Michael-SNAr-heteroaromatization route can be employed to synthesize C5-substituted 1-alkyl-1H-indole-3-carboxylic esters nih.gov. The development of versatile N-nitropyrazole nitrating reagents also allows for controllable aromatic mononitration nih.govacs.org.

C6-Alkylation: Solvent-mediated, indium-catalyzed regioselective C6-alkylation of 2,3-disubstituted indoles with para-quinone methides has been developed nih.govacs.org. The kinetic and thermodynamic features of indole N1- and C6-alkylation reactions have been studied to achieve high efficiency and selectivity researchgate.net.

C7-Acylation and Methylation: Palladium-catalyzed direct and specific C7-acylation of indolines has been reported nih.gov. Rhodium-catalyzed C7-selective methylation of indoles can be achieved using a PIII-directing group researchgate.net. Furthermore, directing groups can facilitate the C-H arylation of indoles at the C7 position acs.orgresearchgate.net. The use of directing groups is a common strategy for site-selective C-H functionalization of indoles at the benzene (B151609) core nih.gov.

PositionFunctionalizationMethod
C2 AlkylationPhotochemical reaction, Catalyst-controlled C-H functionalization nih.govbeilstein-journals.org
C4 HalogenationPd-catalyzed with removable directing group acs.orgnih.gov
C5 NitrationCu-catalyzed nitration of indolines, Domino reaction researchgate.netnih.govnih.govacs.org
C6 AlkylationIndium-catalyzed reaction with p-quinone methides researchgate.netnih.govacs.org
C7 Acylation/MethylationPd-catalyzed acylation of indolines, Rh-catalyzed methylation with directing group acs.orgnih.govnih.govresearchgate.netresearchgate.net

Modifications of the Carboximidamide Moiety

The carboximidamide functional group, also known as an amidine, is a versatile moiety in organic synthesis, characterized by its nucleophilic nitrogen atoms and the carbon-nitrogen double bond. While specific literature on the direct modification of this compound is limited, the reactivity of the carboximidamide group itself is well-documented, allowing for a number of potential chemical transformations. These reactions typically involve the nucleophilic character of the amino group (-NH2) or the imino group (=NH).

One established transformation for carboximidamides is their condensation with sulfonamides. For instance, a general synthetic route involves the reaction of a methyl carbimidate (derived from the corresponding nitrile) with a sulfonamide to yield sulfonyl-carboximidamides. nih.govnih.gov This suggests that this compound could react with various sulfonyl chlorides or their corresponding sulfonamides to furnish N-sulfonylated derivatives. The single-crystal X-ray structures of some of these sulfonyl-carboximidamides confirm the presence of a primary amine group in the amidine moiety, which is the site of reactivity. nih.gov

Furthermore, the nucleophilic nitrogens of the carboximidamide group are susceptible to reactions with various electrophiles. Acylation with acid chlorides or anhydrides would yield N-acylated carboximidamides. Alkylation reactions with alkyl halides could lead to mono- or di-substituted products on the terminal nitrogen atom.

The carboximidamide moiety can also serve as a precursor for the synthesis of various heterocyclic systems. Reaction with 1,3-dicarbonyl compounds, α,β-unsaturated ketones, or other bifunctional electrophiles can lead to the formation of pyrimidines, triazines, or other nitrogen-containing heterocycles through cyclocondensation reactions. These transformations leverage the dual nucleophilicity of the amidine functional group to construct new ring systems.

The following table summarizes potential modifications of the carboximidamide moiety based on its known chemical reactivity.

Table 1: Potential Chemical Transformations of the this compound Moiety

Reaction Type Reagent Example Potential Product
N-Sulfonylation Benzenesulfonyl chloride N-(1-methyl-1H-indol-3-yl(imino)methyl)benzenesulfonamide
N-Acylation Acetyl chloride N-(1-amino(1-methyl-1H-indol-3-yl)methylene)acetamide
N-Alkylation Methyl iodide 1-methyl-N'-methyl-1H-indole-3-carboximidamide
Cyclocondensation Acetylacetone (a 1,3-dicarbonyl) 4,6-dimethyl-2-(1-methyl-1H-indol-3-yl)pyrimidine

Synthesis of Hybrid Scaffolds Incorporating the this compound Unit

The this compound scaffold is a valuable building block for constructing complex hybrid molecules, where the indole core is linked to other pharmacophoric units. A prominent strategy for creating such hybrids involves a multi-step sequence that builds the carboximidamide-containing linker and attaches a second aromatic or heterocyclic system. nih.gov

A well-documented approach synthesizes indol-3-yl-phenyl allylidene hydrazine (B178648) carboximidamide derivatives, which are structurally related to the target compound. nih.gov This methodology can be adapted for the 1-methylindole (B147185) series. The synthesis commences with the N-alkylation of the indole ring, in this case, methylation, to produce 1-methyl-1H-indole. The subsequent step involves a Vilsmeier-Haack or similar formylation reaction to install a carboxaldehyde at the C3 position, yielding 1-methyl-1H-indole-3-carboxaldehyde.

This aldehyde is then subjected to a Claisen-Schmidt condensation with a substituted acetophenone. This base-catalyzed reaction forms an α,β-unsaturated ketone, commonly known as a chalcone (B49325) derivative. This chalcone serves as a key intermediate, containing the indole moiety and a second substituted phenyl ring connected by a three-carbon bridge. nih.gov

In the final and defining step, the chalcone intermediate undergoes a nucleophilic addition and condensation reaction with aminoguanidine (B1677879) hydrochloride. This reaction typically proceeds in the presence of a base in an alcoholic solvent. The aminoguanidine attacks the carbonyl group of the chalcone, leading to the formation of a hydrazine carboximidamide (also known as a guanylhydrazone) and completing the synthesis of the hybrid scaffold. nih.gov This synthetic route is highly versatile, as a wide array of substituents can be introduced on the phenyl ring of the chalcone precursor, leading to a diverse library of hybrid molecules. nih.gov

Compound IDR1 (Substitution on Phenyl Ring)R2 (Substitution on Phenyl Ring)
1a HH
1b H4-F
1c H4-Cl
1d H4-Br
1e H4-NO2
1f H4-OCH3
1g H4-CH3
1h H3-Br
1i H2,4-diCl
1j 4-ClH
1k 4-Cl4-F
1l 4-Cl4-Cl

This synthetic strategy highlights how the 1-methyl-1H-indole-3-yl unit can be effectively incorporated into larger, multi-functional molecular architectures, demonstrating its utility in medicinal chemistry and drug design programs. digitellinc.com

Structure Activity Relationship Sar Studies of 1 Methyl 1h Indole 3 Carboximidamide Derivatives

Elucidation of Key Structural Determinants for Biological Activity

The biological activity of 1-methyl-1H-indole-3-carboximidamide derivatives is dictated by a combination of structural features. The core indole (B1671886) scaffold, the N-methyl group, the carboximidamide functional group, and any substituents on the indole ring all play a crucial role. Research on related indole derivatives has shown that the indole nucleus itself often serves as a critical anchor for receptor binding, mimicking the structure of endogenous ligands like serotonin (B10506) or tryptophan. chula.ac.th The specific arrangement of these components determines the compound's affinity, selectivity, and efficacy for its biological target.

Studies on analogous indole-3-carboxamide structures have highlighted the importance of the C3-substituent for various biological activities. For instance, in a series of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives, the presence of a carboxamide at the C-3 position was found to enhance anti-proliferative activity in breast cancer cell lines. researchgate.net This suggests that the geometry and electronic nature of the group at the C3 position of an indole ring are critical for interaction with biological macromolecules.

Influence of Indole N-Methylation on Potency and Selectivity

The methylation of the indole nitrogen at position 1 is a key modification that significantly impacts the pharmacological profile of indole derivatives. N-methylation alters the compound's electronic properties, lipophilicity, and metabolic stability. This modification can also have a profound effect on the molecule's conformation, which in turn influences its ability to bind to a receptor.

In studies of related indole derivatives, N-methylation has been shown to be a critical determinant of activity and selectivity. For example, in a series of N-(aminoiminomethyl)-1H-indole-2-carboxamide derivatives, which are structurally related to the target compound, the introduction of an alkyl group at the 1-position of the indole ring led to higher in vitro activities as Na+/H+ exchanger inhibitors. nih.gov This suggests that the N-methyl group in this compound likely enhances its potency. The methyl group can provide favorable steric interactions within a binding pocket and can also shield the indole nitrogen from metabolic degradation, potentially increasing the compound's bioavailability and duration of action.

Furthermore, the absence of a hydrogen bond donor at the N1 position due to methylation can prevent certain interactions with a receptor, which can be a basis for selectivity against different receptor subtypes. nih.gov The choice between an N-methylated and a non-methylated indole is therefore a critical decision in the design of new therapeutic agents.

The following table illustrates the effect of N-alkylation on the Na+/H+ exchanger inhibitory activity of some indole-2-carboxamide derivatives, which provides insight into the potential role of N-methylation in this compound.

CompoundR1 (N1-substituent)R5 (C5-substituent)IC50 (µM)
1 HCl1.2
2 CH3Cl0.35
3 CH2CH3Cl0.28
4 CH2-PhCl0.087

Data adapted from a study on N-(aminoiminomethyl)-1H-indole-2-carboxamides as Na+/H+ exchanger inhibitors. nih.gov

Positional Effects of Substituents on the Indole Ring System

The introduction of substituents at various positions on the indole ring (positions 4, 5, 6, and 7) can dramatically alter the biological activity of this compound analogues. The nature and position of these substituents can influence the compound's electronic distribution, lipophilicity, and steric profile, all of which are critical for receptor interaction.

For instance, in studies of indole-2-carboxamides as CB1 receptor allosteric modulators, it was found that halogen substituents at the 5-position, such as chloro or fluoro, were well-tolerated and in some cases enhanced potency. nih.gov Similarly, research on other indole derivatives has shown that electron-withdrawing or electron-donating groups at specific positions can fine-tune the compound's activity. For example, in a series of indol-3-yl-phenyl allylidene hydrazine (B178648) carboximidamide derivatives, electron-donating groups on an adjacent phenyl ring improved acetylcholinesterase (AChE) inhibition, while electron-withdrawing groups favored BACE1 inhibitory potential. nih.gov

The following table summarizes the effect of substituents on the indole ring of related indole-2-carboxamide derivatives on CB1 receptor modulation.

CompoundR3 (C3-substituent)R5 (C5-substituent)Activity (IC50, nM)
5 HF180
6 HCl>1000
7 MeF480
8 MeCl79

Data adapted from a study on substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. nih.gov

These findings suggest that for this compound analogues, the strategic placement of substituents on the indole ring is a powerful tool for optimizing their pharmacological properties.

Contribution of the Carboximidamide Functional Group to Receptor Binding and Pharmacological Efficacy

The carboximidamide group at the 3-position is a defining feature of the target compound and is expected to be a primary site of interaction with biological targets. This functional group is a strong hydrogen bond donor and can also act as a hydrogen bond acceptor. Its basic nature allows it to be protonated at physiological pH, enabling it to form strong ionic interactions with acidic residues in a receptor's binding pocket.

In a study of indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives, the aminoguanidine (B1677879) portion, which is structurally similar to the carboximidamide group, was hypothesized to form a crucial hydrogen bond with key aspartate residues in the active site of the BACE1 enzyme. nih.gov Similarly, studies on N-(aminoiminomethyl)-1H-indole carboxamides have demonstrated the importance of the carbonylguanidine group for Na+/H+ exchanger inhibitory activity. nih.gov The position of this group on the indole ring was found to be critical, with substitution at the 2-position showing the most significant improvement in activity in that particular study. nih.gov This highlights that the spatial orientation of the carboximidamide group relative to the indole scaffold is a key determinant of biological activity.

The carboximidamide moiety is a bioisostere of other functional groups like carboxylates and tetrazoles, and its unique electronic and hydrogen bonding properties often lead to distinct pharmacological profiles.

Steric and Electronic Parameters Governing this compound Analogues' Bioactivity

The bioactivity of this compound analogues is governed by a delicate interplay of steric and electronic factors. Steric parameters relate to the size and shape of the molecule and its substituents, which determine how well it fits into a receptor's binding site. Electronic parameters, such as the distribution of electron density, influence the strength of non-covalent interactions like hydrogen bonds and electrostatic interactions.

For example, bulky substituents on the indole ring can create steric hindrance, preventing the molecule from adopting the optimal conformation for binding. Conversely, in some cases, a larger substituent may be required to fill a specific hydrophobic pocket in the receptor, thereby enhancing affinity. In the context of indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives, bulky substituents on an attached phenyl ring were found to reduce AChE inhibitory potential, indicating a steric constraint in the enzyme's active site. nih.gov

Electronic effects are equally important. The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) on the indole ring can modulate the pKa of the carboximidamide group and the electron density of the indole π-system, which can affect binding affinity. Electron-donating groups (e.g., methoxy, alkyl groups) can have the opposite effect. A quantitative structure-activity relationship (QSAR) study on 1,3-diarylpropenones, for instance, revealed a significant correlation between electronic, steric, and lipophilic parameters and their anti-inflammatory activity. nih.gov This underscores the importance of considering these physicochemical properties in the design of new this compound analogues.

Biological Activity and Molecular Mechanisms of 1 Methyl 1h Indole 3 Carboximidamide

In Vitro Pharmacological Evaluation of 1-methyl-1H-indole-3-carboximidamide and its Analogues

The indole (B1671886) nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide array of biological activities. researchgate.net Within this broad class, derivatives of indole-3-carboximidamide represent a specific chemical space that has been explored for its therapeutic potential. While comprehensive pharmacological data on this compound itself is limited in publicly accessible literature, studies on its direct analogues provide significant insights into the potential bioactivity of this structural motif.

The development of novel anticancer agents is a continuous effort in pharmacological research. Analogues of this compound have been synthesized and evaluated as precursors to compounds with cytotoxic properties against various human tumor cell lines.

Research into new anticancer agents has led to the synthesis of novel 1,2,4-oxadiazole (B8745197) derivatives using N'-hydroxy-1-methyl-1H-indole-3-carboximidamide (compound 2a ) and its substituted variants as key intermediates. nih.gov These resulting compounds were evaluated for their antiproliferative activity against a panel of human cancer cell lines, with their efficacy often determined using cell viability assays that measure cellular metabolic activity as an indicator of cell survival. nih.gov

For instance, new analogs of the marine alkaloid nortopsentin, which feature a 1,2,4-oxadiazole ring in place of the natural imidazole (B134444) ring, were synthesized from N'-hydroxy-1-methyl-1H-indole-3-carboximidamide precursors. nih.gov The cytotoxic effects of these final compounds were assessed to determine their half-maximal inhibitory concentrations (IC₅₀), a standard measure of a compound's potency in inhibiting biological or biochemical functions.

In the quest for new cytotoxic agents, derivatives built from the this compound scaffold have been tested across a range of cancer cell lines to assess their potency and selectivity. A study involving 1,2,4-oxadiazole nortopsentin analogs, synthesized from N'-hydroxy-1-methyl-1H-indole-3-carboximidamide and its derivatives, began with a prescreen against the HCT-116 human colorectal carcinoma cell line. nih.gov

The most active compounds from this initial screen were then further evaluated against a broader panel of human tumor cells, including MCF-7 (human breast cancer), HeLa (cervix adenocarcinoma), and CaCo2 (colorectal carcinoma) cell lines. nih.gov This comparative approach allows researchers to understand the spectrum of activity and identify potential selectivity for certain cancer types. For example, two of the most potent compounds in the series, featuring a 7-azaindole (B17877) moiety, demonstrated IC₅₀ values in the micromolar and even submicromolar range against the tested cell lines, highlighting the potential of this chemical class in oncology research. nih.gov

Table 1: Cytotoxicity (IC₅₀, µM) of Selected 1,2,4-Oxadiazole Analogues Derived from Indole-3-Carboximidamide Precursors Data represents the activity of the final oxadiazole compounds, not the this compound intermediate itself.

CompoundHCT-116HeLaMCF-7CaCo2
Analogue A 0.81 ± 0.092.11 ± 0.111.89 ± 0.101.55 ± 0.08
Analogue B 0.54 ± 0.071.01 ± 0.090.98 ± 0.060.87 ± 0.05
Source: Adapted from data reported on novel 1,2,4-oxadiazole nortopsentin derivatives. nih.gov

Marine organisms are a rich source of structurally unique natural products with potent biological activities. An analogue of the target compound, 6-bromo-1H-indole-3-carboximidamide, has been identified as a naturally occurring metabolite from the marine sponge Jaspis splendens. researchgate.netacs.orgrsc.orgresearchgate.net This discovery places the indole-3-carboximidamide core within a class of marine indole alkaloids, a group known for diverse bioactivities, including antimicrobial effects. mdpi.comnih.gov

While direct antimicrobial testing data for this compound is not detailed in the reviewed literature, related marine alkaloids have shown activity against pathogenic bacteria. For example, some hamacanthin-class compounds, which are also indole alkaloids, have demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Furthermore, other studies have successfully identified antimicrobial agents against S. aureus from fungal extracts by employing biochemometric analysis. acs.org The natural occurrence of the closely related 6-bromo-1H-indole-3-carboximidamide suggests that this structural class warrants investigation for its antimicrobial properties. researchgate.netrsc.org

The modulation of enzyme activity is a key strategy in drug discovery. Heme oxygenase-1 (HO-1) is a significant therapeutic target due to its role in inflammation and cellular stress.

Based on a review of the available scientific literature, no specific studies were identified that evaluated the inhibitory activity of this compound or its direct carboximidamide analogues against Heme Oxygenase-1 (HO-1). The research on HO-1 inhibitors has primarily focused on other classes of molecules, such as metalloporphyrins and various azole-based compounds. Therefore, the potential for this compound to act as a modulator of HO-1 remains an open area for future investigation.

Enzyme Modulation Studies

Mechanisms of Enzyme Activation by this compound

There is no available research specifically investigating or identifying the mechanisms by which this compound may activate enzymes.

Elucidation of Cellular and Molecular Mechanisms of Action

Specific studies elucidating the cellular and molecular mechanisms of action for this compound are not found in the current body of scientific literature.

Interference with Critical Cellular Processes for Malignant Cell Survival

No studies were identified that detail the interference of this compound with cellular processes critical for the survival of malignant cells.

Induction of Programmed Cell Death Pathways

There is no specific evidence or research available on the induction of programmed cell death pathways by this compound. While indole compounds, in general, are known to induce apoptosis in cancer cells, this has not been specifically documented for this compound. nih.gov

Specific analyses of apoptosis induction by this compound, particularly through the measurement of phosphatidylserine (B164497) exposure, have not been reported in published research. Phosphatidylserine exposure is a common marker for early apoptosis, but its connection to this specific compound is uninvestigated. nih.govnih.govmdpi.com

Cell Cycle Progression Modulation and Arrest (e.g., G0–G1 Phase Accumulation)

There are no available studies that have examined the effect of this compound on cell cycle progression or its potential to induce cell cycle arrest in specific phases, such as G0-G1. While other indole derivatives have been shown to cause G1 cell cycle arrest, this cannot be extrapolated to this compound without direct evidence. nih.govnih.gov

Influence on Intracellular Cell Signaling Cascades

The influence of this compound on any intracellular cell signaling cascades has not been characterized in the scientific literature.

Protein-Ligand Interaction Profiling

Comprehensive searches of available scientific literature and bioactivity databases did not yield specific protein-ligand interaction profiling data for the compound this compound. While research exists for structurally related indole derivatives, such as indole-3-carboxamides and other complex carboximidamides, no studies detailing the specific molecular interactions, binding affinities, or protein targets for this compound have been identified.

The study of protein-ligand interactions is fundamental to understanding the mechanism of action of a compound. This type of analysis typically involves computational and experimental methods to characterize the non-covalent interactions between a ligand and its protein target. These interactions can include hydrogen bonds, hydrophobic contacts, salt bridges, and π-stacking, among others. The precise geometry and nature of these interactions dictate the binding affinity and selectivity of the compound for its target protein.

For many indole-based compounds, the indole scaffold itself is a key pharmacophore that participates in various binding interactions. For instance, studies on other indole derivatives have shown that the indole nitrogen can act as a hydrogen bond donor, while the aromatic ring system can engage in π-stacking and hydrophobic interactions with amino acid residues in a protein's binding pocket. nih.gov However, without specific experimental or computational data for this compound, any discussion of its interaction profile would be speculative and would not adhere to the required scientific accuracy.

Further research, including in silico molecular docking studies against various protein targets and in vitro binding assays, would be necessary to elucidate the protein-ligand interaction profile of this compound. Such studies would provide valuable insights into its potential biological targets and mechanisms of action.

Target Identification and Validation for 1 Methyl 1h Indole 3 Carboximidamide

Identification of Putative Molecular Targets through Experimental and Computational Approaches

The initial step in characterizing a novel compound like 1-methyl-1H-indole-3-carboximidamide involves identifying its potential molecular targets. This is achieved through a combination of experimental and computational strategies designed to predict and uncover interactions with proteins, enzymes, and receptors.

Experimental Approaches:

Experimental methods for target identification provide direct evidence of physical interactions. A common technique is affinity chromatography , where the compound of interest is immobilized on a solid support. A cellular lysate is then passed over this support, and proteins that bind to the compound are captured and subsequently identified using mass spectrometry. Another method is the yeast two-hybrid system , which can detect protein-protein interactions and can be adapted to screen for small molecule-protein interactions.

Computational Approaches:

Computational, or in silico, methods leverage the compound's structure to predict its targets by comparing it against vast biological databases. orgsyn.org These approaches are often faster and more cost-effective than initial experimental screens.

Reverse Docking: This technique involves docking the small molecule (ligand) into the binding sites of a large library of known protein structures. orgsyn.org The proteins are then ranked based on their predicted binding affinity, suggesting the most likely targets.

Similarity-Based Methods: These methods operate on the principle of "guilt-by-association." The structure of this compound would be compared to libraries of compounds with known biological targets. If the compound shares significant structural or electronic features with known ligands for a particular receptor or enzyme, that target is identified as a putative candidate. For instance, related indole (B1671886) derivatives are known to target cannabinoid receptors, acetylcholinesterase (AChE), and beta-site APP cleaving enzyme 1 (BACE1). nih.govsci-hub.se

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups necessary for biological activity. A model could be built from this compound and used to screen 3D databases of protein structures to find targets with complementary features. nih.gov

While no specific targets for this compound have been published, related indole structures have shown activity against a range of target classes, suggesting potential areas of investigation.

Potential Target ClassExample from Related CompoundsReference
G-Protein Coupled Receptors (GPCRs)Cannabinoid Receptor 1 (CB1) sci-hub.se
EnzymesAcetylcholinesterase (AChE), BACE1, Urease nih.govmdpi.com
Nuclear ReceptorsAndrogen Receptor (AR) researchgate.net
Ion ChannelsTransient Receptor Potential Vanilloid 1 (TRPV1) mdpi.com

This table is illustrative of potential target classes based on related indole compounds, not specific findings for this compound.

Biochemical and Cell-Based Assays for Target Engagement and Validation

Once putative targets are identified, their interaction with this compound must be confirmed and quantified through biochemical and cell-based assays.

Biochemical Assays:

These assays use purified proteins and enzymes to directly measure the compound's effect on its target's function.

Enzyme Inhibition Assays: If the putative target is an enzyme, its activity is measured in the presence of varying concentrations of the compound. For example, the Ellman technique is used for AChE and fluorescence resonance energy transfer (FRET) assays are used for BACE1. nih.gov The results are typically reported as an IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Radioligand Binding Assays: For receptor targets, these assays measure the ability of the compound to displace a known, radioactively labeled ligand from the receptor. This determines the compound's binding affinity, expressed as a dissociation constant (Kᵢ) or inhibition constant (Kᵢ).

Interactive Data Table: Illustrative Enzyme Inhibition Data

Below is a template showing how inhibition data for this compound against putative enzyme targets would be presented. Note: The data shown is hypothetical.

Target EnzymeAssay TypeIC₅₀ (µM)
Putative Target AFRETData not available
Putative Target BColorimetricData not available
Putative Target CChemiluminescentData not available

Cell-Based Assays:

These assays are performed using living cells and provide insights into the compound's activity in a more biologically relevant context. chula.ac.th

Reporter Gene Assays: Cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is regulated by the target pathway. Changes in reporter gene expression indicate that the compound is engaging its target and modulating its downstream signaling.

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of a target protein in intact cells after ligand binding.

Functional Assays: These measure a physiological response within the cell, such as changes in intracellular calcium levels, cAMP production, or cell proliferation. For example, antiproliferative activity was demonstrated for 1H-indole-2-carboxamides in prostate cancer cell lines. researchgate.net

Analysis of Specific Receptor or Enzyme Binding Interactions

To understand the mechanism of action at an atomic level, the specific interactions between this compound and its validated target are investigated.

Molecular Docking:

In silico molecular docking simulations predict the preferred orientation and conformation (the "pose") of the compound within the target's binding site. nih.gov These models can identify key interactions, such as:

Hydrogen bonds: The carboximidamide group is a strong hydrogen bond donor and acceptor.

π-π stacking: The indole ring can interact with aromatic amino acid residues like tryptophan, tyrosine, or phenylalanine in the binding pocket. nih.gov

Hydrophobic interactions: The methyl group and the aromatic system of the indole contribute to interactions with nonpolar regions of the target.

For instance, docking studies of indol-3-yl derivatives with AChE revealed key interactions with residues in the catalytic active site (CAS) and peripheral anionic site (PAS). nih.gov

X-ray Crystallography:

The most definitive method for visualizing binding interactions is X-ray crystallography. This technique involves co-crystallizing the target protein with the compound and determining the 3D structure of the complex at atomic resolution. This provides precise information on the binding pose and the specific amino acid residues involved in the interaction, confirming or refining the predictions from molecular docking.

Exploring Allosteric and Orthosteric Binding Sites

A critical aspect of target interaction analysis is determining whether the compound binds to the primary, functional site (orthosteric site) or a secondary, regulatory site (allosteric site).

Orthosteric Binding: The orthosteric site is the binding site of the endogenous ligand (e.g., the substrate-binding site of an enzyme or the neurotransmitter-binding site of a receptor). Orthosteric ligands directly compete with the natural ligand.

Allosteric Binding: Allosteric sites are topographically distinct from the orthosteric site. researchgate.net Ligands that bind here are called allosteric modulators and can enhance (Positive Allosteric Modulator, PAM) or reduce (Negative Allosteric Modulator, NAM) the effect of the orthosteric ligand without directly blocking its binding. mdpi.com

Differentiating Binding Sites:

Competition Binding Assays: These assays can help distinguish between the two sites. An orthosteric compound will compete directly with a labeled orthosteric ligand. An allosteric modulator may change the affinity of the orthosteric ligand without fully displacing it.

Functional Assays: Allosteric modulators often exhibit a "ceiling effect" and are dependent on the presence of the orthosteric agonist to exert their function, a characteristic that can be identified in functional assays.

Structural Studies: X-ray crystallography provides unambiguous evidence of the binding location, clearly distinguishing between orthosteric and allosteric sites. For example, a library of 1H-indole-2-carboxamides was found to inhibit the androgen receptor by binding to the allosteric Binding Function 3 (BF3) site. researchgate.netgoogle.com

The investigation into whether this compound acts at an orthosteric or allosteric site would be crucial for understanding its pharmacological profile and potential for therapeutic development, as allosteric modulators can offer greater selectivity and a more nuanced biological response. mdpi.com

Computational Chemistry and Molecular Modeling Studies of 1 Methyl 1h Indole 3 Carboximidamide

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method used to predict the binding orientation and affinity of a ligand to a target macromolecule, such as a protein. This technique is crucial for identifying potential biological targets and understanding the key molecular interactions that drive binding.

Table 1: Representative Predicted Binding Interactions for an Indole-3-Carboximidamide Scaffold

Interacting Residue (Example Target) Interaction Type Predicted Role of Moiety
Glutamic Acid (Glu) Hydrogen Bond Carboximidamide NH as donor
Aspartic Acid (Asp) Hydrogen Bond Carboximidamide NH as donor
Phenylalanine (Phe) π-π Stacking Indole (B1671886) Ring
Tryptophan (Trp) π-π Stacking Indole Ring

This table is illustrative, based on common interactions observed for indole-based inhibitors in various protein targets.

Structure-Based Drug Design Strategies Utilizing the 1-methyl-1H-indole-3-carboximidamide Core

Structure-Based Drug Design (SBDD) uses the 3D structure of a biological target to guide the design of more potent and selective inhibitors. The this compound scaffold is a valuable starting point for SBDD due to its rigid core and functional groups that can be readily modified.

An SBDD campaign would begin with the docked pose of this compound in a target's active site. Medicinal chemists can then use this model to propose modifications. For example, if the model reveals an unoccupied hydrophobic pocket near the 5-position of the indole ring, adding a small alkyl or halogen group at that position could increase van der Waals interactions and improve binding affinity. Research on indole-2-carboxamides has successfully used this approach to design new anticancer agents by tailoring the indole core to fit the pharmacophoric features of PI3Kα inhibitors. researchgate.net By analyzing the binding site, researchers can rationally design derivatives that optimize interactions, displace unfavorable water molecules, or improve physicochemical properties, accelerating the development of lead compounds.

Quantum Mechanical Calculations for Understanding Electronic Properties and Reactivity

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure of a molecule, providing insights that are not accessible through classical molecular mechanics. These calculations can determine electron distribution, molecular orbital energies, and reactivity.

For indole and its derivatives, QM studies have been used to calculate properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller gap suggests the molecule is more polarizable and more readily able to engage in chemical reactions. Furthermore, QM calculations can generate an electrostatic potential map, which visualizes the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For this compound, such a map would likely show a negative potential around the nitrogen atoms of the carboximidamide group, highlighting their role as hydrogen bond acceptors, and a positive potential around the amine hydrogens, indicating their function as hydrogen bond donors. These electronic properties are fundamental to how the molecule interacts with its biological target. researchgate.net

Table 2: Illustrative Calculated Electronic Properties for an Indole Derivative

Property Representative Value Significance
HOMO Energy -5.75 eV Energy of the outermost electron orbital; relates to electron-donating ability.
LUMO Energy -0.13 eV Energy of the lowest unoccupied orbital; relates to electron-accepting ability.
HOMO-LUMO Gap 5.62 eV Indicator of chemical stability and reactivity.

Note: These values are based on representative DFT calculations for indole derivatives and serve as an illustration. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Complex Stability

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is invaluable for assessing the conformational stability of the ligand in the binding site and the persistence of key interactions.

MD simulations are frequently used to validate the results of docking studies for indole derivatives. nih.govnih.gov A simulation typically starts with the docked pose of the ligand-protein complex submerged in a simulated aqueous environment. Over a simulation trajectory of nanoseconds, researchers can monitor the Root Mean Square Deviation (RMSD) of the protein and ligand to assess the stability of the complex. tandfonline.comtandfonline.com A stable complex will show minimal deviation from its initial docked conformation. tandfonline.comtandfonline.com MD also allows for the analysis of specific interactions, such as hydrogen bonds, to determine their stability and duration over time. These simulations can reveal whether a key interaction observed in docking is transient or stable, providing a more accurate understanding of the binding event and helping to refine inhibitor design. nih.gov

Ligand-Based Computational Approaches (e.g., Pharmacophore Modeling, QSAR)

When the 3D structure of a biological target is unknown, ligand-based computational methods can be employed. These approaches derive models from a set of molecules with known biological activities.

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active. For various classes of indole inhibitors, pharmacophore models have been successfully developed. nih.govnih.gov For a series of active this compound analogs, a pharmacophore model would likely consist of an aromatic ring feature (the indole), a hydrogen bond donor feature (the -NH2 groups), and a hydrogen bond acceptor (the imine nitrogen). This model can then be used as a 3D query to screen large chemical databases for novel, structurally diverse compounds that may have the same biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. For inhibitors of nitric oxide synthase (NOS), a potential target for indole-based compounds, QSAR models have been developed that correlate activity with descriptors for hydrophobicity, steric bulk, and electronic properties. nih.govresearchgate.net A QSAR model for this compound derivatives could be used to predict the activity of newly designed analogs before they are synthesized, helping to prioritize the most promising candidates for chemical synthesis and biological testing. nih.goveurjchem.com

Table 3: Common Pharmacophoric Features for Indole-Based Ligands

Pharmacophoric Feature Corresponding Moiety on this compound
Aromatic Ring Indole nucleus
Hydrogen Bond Donor Amine (-NH2) groups of the carboximidamide
Hydrogen Bond Acceptor Imine (=NH) nitrogen of the carboximidamide

Preclinical Pharmacological Characterization of 1 Methyl 1h Indole 3 Carboximidamide Analogues Excluding Clinical Studies

In Vitro Preclinical Efficacy Studies

Initial assessments of the biological activity of new compounds are typically conducted through in vitro assays. These studies utilize cellular or molecular systems to determine the compound's effect on a specific biological target or pathway.

The use of advanced cell culture models, which more closely mimic the in vivo environment than traditional 2D monolayer cultures, is becoming increasingly prevalent in drug discovery. nih.gov Three-dimensional (3D) cell culture systems, such as spheroids and organoids, offer a more physiologically relevant context for assessing compound efficacy. nih.govhmdb.ca These models can better predict a compound's in vivo performance by recapitulating complex cell-cell and cell-matrix interactions. nih.gov

For instance, in the evaluation of anticancer agents, 3D spheroid cultures of cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) can provide more accurate data on a compound's ability to penetrate tumor tissue and exert its cytotoxic effects. researchgate.net While specific studies on 1-methyl-1H-indole-3-carboximidamide analogues using these advanced models are not yet widely published, the in vitro anticancer activity observed for related indole (B1671886) carboxamide derivatives against cell lines like K-562 (leukemia) suggests that their evaluation in 3D culture systems would be a logical next step to validate their potential. researchgate.netnih.gov

Research on various indole derivatives has demonstrated their potential in diverse therapeutic areas, including as anticancer, antimicrobial, and neurological agents. For example, a series of N-substituted 1H-indole-2-carboxamides showed significant antiproliferative activity against several cancer cell lines. researchgate.netnih.gov Specifically, compounds 12, 14, and 4 in one study were potent against K-562 cells with IC50 values of 0.33 µM, 0.61 µM, and 0.61 µM, respectively. researchgate.netnih.gov Another study on Trifluoromethoxyphenyl indole-5-carboxamide analogues also reported promising anticancer activity, with compounds 4c, 4e, and 4m showing IC50 values of 1.4 µM, 1.7 µM, and 1.1 µM against MCF7, MV411, and K562 cell lines, respectively. thesciencein.org

Furthermore, novel indol-3-yl phenyl allylidene hydrazine (B178648) carboximidamide derivatives have been synthesized and evaluated as dual inhibitors of acetylcholinesterase (AChE) and BACE 1, enzymes implicated in Alzheimer's disease. rsc.org These compounds were found to inhibit both enzymes in the micromolar range, indicating their potential for neurodegenerative disease therapy. rsc.org

In the realm of infectious diseases, certain (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives have exhibited potent antimicrobial activity against a range of bacteria and fungi. mdpi.comnih.gov For instance, compound 8 from this series displayed excellent activity against En. cloacae and E. coli with MIC values as low as 0.004 mg/mL. mdpi.comnih.gov

In Vitro Efficacy of Indole Carboxamide Analogues
Compound/Analogue ClassTarget/AssayKey Findings (IC50/MIC)Therapeutic AreaReference
N-substituted 1H-indole-2-carboxamides (e.g., compounds 12, 14, 4)Antiproliferative (K-562 leukemia cells)0.33 µM, 0.61 µM, 0.61 µMOncology researchgate.netnih.gov
Trifluoromethoxyphenyl indole-5-carboxamide analogues (e.g., 4c, 4e, 4m)Anticancer (MCF7, MV411, K562 cells)1.4 µM, 1.7 µM, 1.1 µMOncology thesciencein.org
Indol-3-yl phenyl allylidene hydrazine carboximidamide derivativesAChE and BACE 1 inhibitionMicromolar rangeNeurodegenerative Disease rsc.org
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives (e.g., compound 8)Antimicrobial (En. cloacae, E. coli)0.004 mg/mLInfectious Disease mdpi.comnih.gov

In Vivo Preclinical Efficacy Studies in Disease Models

Following promising in vitro results, the evaluation of a compound's efficacy in a living organism is a crucial step. These studies help to understand how the compound behaves in a complex biological system and its potential to treat a specific disease.

Animal models that mimic human diseases are essential for preclinical efficacy testing. The choice of model depends on the therapeutic target of the compound. For instance, in a study investigating the chemoprotective effects of an indole derivative, 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA), a rodent model of cisplatin-induced organ damage was utilized. nih.gov

In this model, MMINA treatment was shown to reverse the cisplatin-induced augmentation of nitric oxide (NO) and malondialdehyde (MDA), markers of oxidative stress. nih.gov Furthermore, MMINA boosted the activity of antioxidant enzymes such as glutathione (B108866) peroxidase (GPx) and superoxide (B77818) dismutase (SOD). nih.gov The study also demonstrated that MMINA treatment normalized plasma levels of biochemical enzymes indicative of organ damage and downregulated the expression of inflammatory signaling pathways, including NF-κB and TNF-α. nih.gov These findings in a relevant animal model highlight the potential of this indole derivative as a chemoprotective agent. nih.gov

Another example involves the oral administration of substituted 3-(phenylmethyl)-1H-indole-5-carboxamides in a guinea pig model of asthma. nih.gov One particular analogue, 5q, demonstrated an oral ED50 of 5 mg/kg, indicating its potential as an orally active antagonist of peptidoleukotrienes. nih.gov

Pharmacokinetic (PK) Profiling

Pharmacokinetics describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). Understanding a compound's PK profile is vital for predicting its in vivo behavior and determining its potential as a drug candidate.

The metabolic stability of a compound is a key determinant of its half-life and oral bioavailability. Liver microsome assays are a standard in vitro tool used to assess the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. mdpi.com In these assays, the disappearance of the parent compound over time is measured. mdpi.com

Studies on Trifluoromethoxyphenyl indole-5-carboxamide analogues have shown that some of these compounds exhibit a favorable ADME profile with minimal clearance in human liver microsomes, suggesting good metabolic stability. thesciencein.org In a systematic study of indole-3-carboxamide synthetic cannabinoid receptor agonists, the reactivity of the ester and amide moieties was found to be a determining factor for their in vitro clearance rates. mdpi.com For example, AMB-FUBINACA was identified as one of the most metabolically unstable compounds in the study. mdpi.com

Metabolic Stability of Indole Carboxamide Analogues
Analogue ClassIn Vitro SystemKey FindingsReference
Trifluoromethoxyphenyl indole-5-carboxamide analoguesHuman liver microsomesFavorable ADME profile, minimal clearance thesciencein.org
Indole-3-carboxamide synthetic cannabinoid receptor agonists (e.g., AMB-FUBINACA)Liver microsomesEster and amide lability determines clearance; AMB-FUBINACA metabolically unstable mdpi.com

In silico and in vitro ADME studies provide early predictions of a compound's drug-like properties. nih.gov Parameters such as solubility, permeability, and plasma protein binding are crucial for assessing the potential for oral absorption and distribution in the body.

For indol-3-yl phenyl allylidene hydrazine carboximidamide derivatives, in silico ADME predictions have indicated that these compounds possess acceptable physicochemical characteristics for further development. rsc.org Similarly, in silico analysis of another indole derivative, MMINA, predicted it to be a good drug-like molecule. nih.gov

A study on substituted 3-(phenylmethyl)-1H-indole-5-carboxamides found that increasing the lipophilicity of the compounds could improve oral activity. nih.gov The absolute bioavailability of one analogue, 5q, was determined to be 28% in rats, with significant blood levels detected up to 24 hours post-dose. nih.gov

Q & A

Q. What are the standard synthetic routes for 1-methyl-1H-indole-3-carboximidamide, and how are reaction conditions optimized?

The synthesis typically involves modifying the indole-3-carboxaldehyde precursor. For example, reacting 1-methylindole-3-carboxaldehyde with methylamine under acidic conditions (e.g., HCl) in the presence of a palladium catalyst and potassium carbonate as a base . Optimization includes adjusting stoichiometric ratios (e.g., amine:aldehyde), reaction temperature (reflux conditions), and purification via recrystallization from methanol . Yield improvements often require inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Key techniques include:

  • IR spectroscopy : Identification of functional groups (e.g., C=N stretch at ~1640–1680 cm⁻¹, NH₂ bends at ~1600 cm⁻¹) .
  • UV-Vis spectroscopy : λmax values (e.g., ~297 nm in methanol) to assess conjugation and electronic transitions .
  • NMR : ¹H and ¹³C NMR for structural confirmation, with characteristic shifts for the methyl group (~δ 3.8 ppm) and indole protons (~δ 7.2–8.1 ppm) .
  • HPLC : Purity assessment using reverse-phase columns (C18) with acetonitrile/water gradients .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXL for refinement) is critical. For example, intermolecular hydrogen bonds (N–H⋯O/N) often stabilize crystal packing along specific axes (e.g., b-axis in methyl ester analogs) . Challenges include resolving disorder in the methylimidamide group, requiring high-resolution data (<1.0 Å) and anisotropic displacement parameter refinement .

Q. What strategies are employed to analyze conflicting bioactivity data in pharmacological studies?

Contradictions in biological activity (e.g., antiviral vs. inactive results) are addressed via:

  • Dose-response curves : Testing across concentrations (nM–µM) to identify threshold effects .
  • Structural analogs : Comparing with derivatives like 1-methyl-N-phenyl-indole-3-carboxamide to isolate pharmacophores .
  • Assay validation : Replicating under standardized conditions (e.g., cell lines, incubation time) to minimize variability .

Q. How are computational models used to predict the binding affinity of this compound to biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) predict interactions with targets like viral proteases. Key steps include:

  • Ligand preparation : Optimizing protonation states (e.g., amidine group at physiological pH) .
  • Binding site analysis : Grid boxes centered on catalytic residues (e.g., HIV-1 integrase active site) .
  • Free energy calculations : MM-PBSA/GBSA to estimate ΔGbinding, validated against experimental IC₅₀ values .

Q. What methodological considerations are critical for derivatizing this compound into bioactive analogs?

Derivatization focuses on:

  • Functional group compatibility : Avoiding harsh conditions (e.g., strong acids) that hydrolyze the amidine group .
  • Protection/deprotection : Using tert-butoxycarbonyl (Boc) groups for NH₂ protection during alkylation/acylation .
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC to isolate polar derivatives .

Q. How do researchers address solubility challenges in in vitro assays for this compound?

Strategies include:

  • Co-solvents : DMSO (≤0.1% v/v) for stock solutions, diluted in assay buffers .
  • Prodrug design : Synthesizing phosphate or ester prodrugs to enhance aqueous solubility .
  • Nanoformulations : Encapsulation in liposomes or polymeric nanoparticles to improve bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.